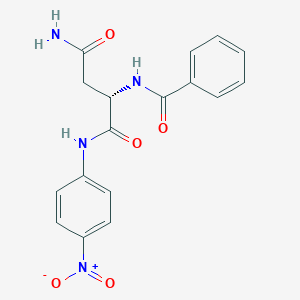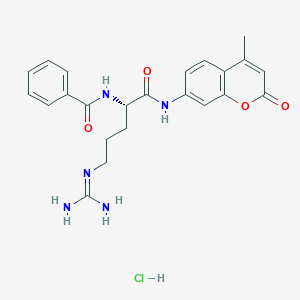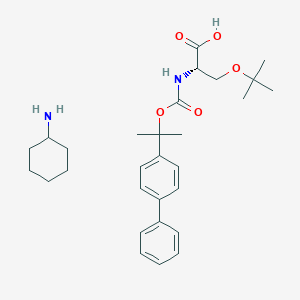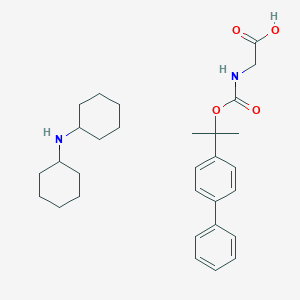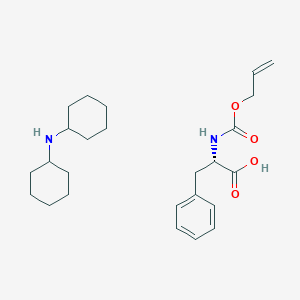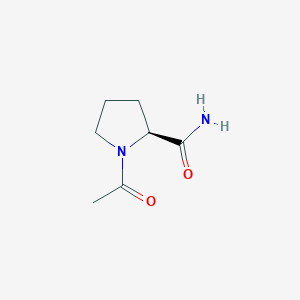
N-Acetyl-L-prolinamide
Übersicht
Beschreibung
N-Acetyl-L-prolinamide is an analog of the COOH-terminal dipeptide portion of preferred substrates of angiotensin-converting enzyme (ACE) . It is used to probe the active site of angiotensin-converting enzyme(s) . The empirical formula is C7H11NO3 .
Synthesis Analysis
The amidation of unprotected L-proline with ammonia in an organic solvent has been described . This process was achieved using an immobilized CalB variant and ammonia in 2-methyl-2-butanol at 70 °C . A two-fold increase in L-prolinamide formation was achieved employing the immobilized and engineered enzyme variant CalBopt-24 T245S compared to wild type CalB .
Molecular Structure Analysis
The molecular structure of N-Acetyl-L-prolinamide can be viewed using Java or Javascript . The molecular weight is 157.17 .
Chemical Reactions Analysis
The enzyme-catalyzed, racemization-free amidation of unprotected L-proline with ammonia in an organic solvent is described . The reaction, solvent, and enzyme engineering allowed obtaining high L-prolinamide concentrations .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-Acetyl-L-prolinamide include a molecular weight of 157.17 and a molecular formula of C7H11NO3 . The compound is a white powder and should be stored at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Amidase Process
N-Acetyl-L-prolinamide can be used in the Amidase Process . L-proline amide hydrolase (PAH), an enzyme that hydrolyses different L-amino acid amides, has potential applications within the Amidase Process . This enzyme also hydrolyses different L-amino acid amides, turning it into a potential biocatalyst within the Amidase Process .
Enzyme Characterization
The characterization of L-proline amide hydrolase from Pseudomonas syringae (PsyPAH) has been reported . This enzyme showed optimal conditions at pH 7.0 and 35 °C, with an apparent thermal melting temperature of 46 °C . The enzyme behaved as a monomer at the optimal pH .
Biocatalysis
N-Acetyl-L-prolinamide can be used in biocatalysis . The enzyme-catalyzed, racemization-free amidation of unprotected L-proline with ammonia in an organic solvent is described . Comprehensive reaction, solvent, and enzyme engineering allowed obtaining high L-prolinamide concentrations .
Drug Synthesis
L-prolinamide, a key intermediate in drug synthesis, can be produced using an innovative industrial process .
Inhibitory Activity
The synthesized compounds of N-Acetyl-L-prolinamide have shown inhibitory activity in the activity of the angiotensin-converting enzyme (ACE) by molecular docking .
Thermodynamic Property Data
N-Acetyl-L-prolinamide is also used in the generation of critically evaluated thermodynamic property data for pure compounds . This data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
Wirkmechanismus
Target of Action
N-Acetyl-L-prolinamide is an analog of the COOH-terminal dipeptide portion of preferred angiotensin-converting enzyme (ACE) substrates . It is used to probe the active site of ACE . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II levels, resulting in vasodilation and a reduction in blood volume, thereby lowering blood pressure . This action affects the Renin-Angiotensin System (RAS), a critical pathway in the regulation of blood pressure and fluid balance .
Pharmacokinetics
As an ace inhibitor, it is expected to have good bioavailability and be distributed throughout the body, particularly in tissues with high ace activity .
Result of Action
The primary molecular effect of N-Acetyl-L-prolinamide is the inhibition of ACE activity, leading to a decrease in angiotensin II levels . This results in vasodilation and a reduction in blood volume, which can lower blood pressure . On a cellular level, this can affect various cell types, including vascular smooth muscle cells and kidney cells, which play roles in vasoconstriction and fluid balance, respectively .
Action Environment
The action of N-Acetyl-L-prolinamide, like other ACE inhibitors, can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s diet, and individual health conditions can all impact the efficacy and stability of the compound . Additionally, the compound’s action can be influenced by the specific biochemical environment within the body, such as pH levels, the presence of other proteins or enzymes, and the specific characteristics of the target ACE enzyme .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-1-acetylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXURPNUIYCJENH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936889 | |
| Record name | 1-Acetylpyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-L-prolinamide | |
CAS RN |
16395-58-7 | |
| Record name | N-Acetylprolinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016395587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetylpyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-Actetyl-L-proline amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








